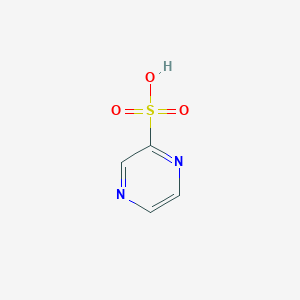

Pyrazine-2-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

139263-49-3 |

|---|---|

Molecular Formula |

C4H4N2O3S |

Molecular Weight |

160.15 g/mol |

IUPAC Name |

pyrazine-2-sulfonic acid |

InChI |

InChI=1S/C4H4N2O3S/c7-10(8,9)4-3-5-1-2-6-4/h1-3H,(H,7,8,9) |

InChI Key |

ZIQQFKWZKLKSEB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)S(=O)(=O)O |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Pyrazine 2 Sulfonic Acid and Its Precursors

Direct Synthesis Routes for Pyrazine-2-sulfonic Acid

Direct synthesis provides a straightforward approach to obtaining this compound.

A notable method for the synthesis of this compound is through the solvent evaporation technique. This method has been successfully employed to create a sodium supramolecular crystal network of the compound, specifically [Na(Pyr-SO₃)(H₂O)]n, where Pyr-SO₃H represents pyrazine (B50134) sulfonic acid. nih.gov The process involves mixing NaBF₄ with the pyrazine sulfonic acid ligand in a solvent mixture, typically containing THF, methanol (B129727), and acetonitrile (B52724). nih.gov The mixture is then subjected to stirring in a water bath at 60 °C for several hours, leading to the formation of the desired crystalline product upon solvent evaporation. nih.gov This technique has also been utilized in the synthesis of Ag(I)-based supramolecular structures using pyrazine sulfonic acid as a ligand, assisted by bis(pyridyl) ancillary ligands. researchgate.net

While direct sulfonation of pyrazine is generally not a convenient method due to the electron-deficient nature of the pyrazine ring, which makes it resistant to electrophilic substitution, specific conditions can facilitate this reaction. thieme-connect.detandfonline.com The presence of activating groups on the pyrazine ring or the use of its N-oxides can enhance the success of such electrophilic substitutions. thieme-connect.de

Historically, the synthesis of pyrazine sulfonic acid derivatives has been achieved through various condensation reactions. For instance, the condensation of 2-amino-2-deoxy-D-glucose oxime with glyoxal (B1671930) sodium bisulfite in a basic medium yields 2-(D-arabino-tetrahydroxybutyl)pyrazine-5-sulfonic acid. tandfonline.com The structure of this product was confirmed by comparing it with a compound derived from the known 2-(D-arabino-tetrahydroxybutyl)-5-chloropyrazine. tandfonline.com

It is important to note that direct sulfonation of pyrazine and its alkyl derivatives has not been widely reported. tandfonline.com The pyrazine ring's resistance to electrophilic attack, similar to pyridine (B92270), makes direct sulfonation challenging. thieme-connect.detandfonline.com Even the N-oxide of pyrazine shows high resistance to sulfonation. tandfonline.com

Synthesis of Pyrazine-2-sulfonyl Chloride as a Key Intermediate

Pyrazine-2-sulfonyl chloride serves as a versatile and crucial intermediate in the synthesis of various pyrazine derivatives due to the high reactivity of its sulfonyl chloride group. evitachem.com

The synthesis of pyrazine-2-sulfonyl chloride can be achieved through several methods. One common approach is the oxidative chlorination of pyrazine-2-thiol using oxidizing agents like sodium hypochlorite (B82951) or sodium chlorite (B76162) in an aqueous medium. evitachem.com Another route involves the use of chlorosulfonic acid with appropriate pyrazine starting materials. evitachem.com While specific protocols for the direct chlorosulfonation of pyrazine to yield pyrazine-2-sulfonyl chloride are not extensively detailed, the general method of treating aromatic compounds with chlorosulfonic acid (HSO₃Cl) is widely applied. For example, pyridine-3-sulfonyl chloride is synthesized by reacting pyridine with HSO₃Cl at elevated temperatures.

A less common method is the chlorination of pyridine-2-sulfonamide, which can produce pyrazine-2-sulfonyl chloride under specific conditions. evitachem.com

The mechanism of chlorosulfonation involves the generation of the electrophilic species, chlorosulfonium cation (ClSO₂⁺), from chlorosulfonic acid. This electrophile then attacks the electron-deficient pyrazine ring. The reactivity of the sulfonyl chloride group is primarily due to the electrophilic nature of the sulfur atom, which readily attracts nucleophiles, facilitating nucleophilic substitution reactions. evitachem.com The electron-withdrawing character of the pyrazine ring further enhances the electrophilicity of the sulfur center in the sulfonyl chloride group.

Derivatization Strategies from this compound and its Precursors

This compound and, more significantly, its precursor pyrazine-2-sulfonyl chloride, are starting points for a wide array of derivatives. The reactivity of the sulfonyl chloride group is central to these transformations. evitachem.com

The chlorine atom in pyrazine-2-sulfonyl chloride can be readily displaced by a variety of nucleophiles. evitachem.com Reactions with amines lead to the formation of sulfonamides, while reactions with alcohols yield sulfonate esters. evitachem.com These nucleophilic substitution reactions are fundamental in creating more complex molecules. For instance, reaction with diethylamine (B46881) in dichloromethane (B109758) produces the corresponding sulfonamide in high yield. Similarly, reaction with methanol in the presence of a base like pyridine affords the methyl sulfonate ester.

Furthermore, pyrazine-2-sulfonyl chloride can participate in cyclization reactions to form complex heterocyclic systems such as aza-indoles and aza-carbazoles. evitachem.comacs.org Reaction with hydrazines produces hydrazones, which can be further cyclized to pyrazoles and related compounds. evitachem.com These derivatization strategies highlight the versatility of pyrazine-2-sulfonyl chloride as a building block in the synthesis of a diverse range of heterocyclic compounds with potential applications in various fields of chemistry. evitachem.com

Formation of Sulfonamide Derivatives via Nucleophilic Substitution

The synthesis of pyrazine sulfonamides is commonly achieved through the nucleophilic substitution reaction of pyrazine-2-sulfonyl chloride with various amines. This reaction is a cornerstone in the preparation of a wide array of sulfonamide derivatives. The general process involves the reaction of pyrazine-2-sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov This method is highly versatile, allowing for the introduction of diverse functionalities onto the sulfonamide nitrogen.

For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides has been synthesized by reacting different sulfonyl chlorides with aminopyrazine or 6-chloroaminopyrazine in acetone (B3395972) with pyridine at room temperature. nih.gov The introduction of a chlorine atom at the 6-position of the pyrazine ring is a common strategy to increase the lipophilicity of the resulting compounds. nih.gov

The reactivity of the sulfonyl chloride group is attributed to its strong electron-withdrawing nature, which facilitates nucleophilic attack. However, the reaction rate can be influenced by steric hindrance from bulky substituents on the pyrazine ring.

Table 1: Examples of Pyrazine Sulfonamide Synthesis

| Pyrazine Precursor | Amine | Solvent | Base | Product | Reference |

| Pyrazine-2-sulfonyl chloride | Diethylamine | Dichloromethane | Pyridine | Pyrazine-2-sulfonamide derivative | |

| Aminopyrazine | Various sulfonyl chlorides | Acetone | Pyridine | N-(Pyrazin-2-yl)benzenesulfonamides | nih.gov |

| 6-Chloroaminopyrazine | Various sulfonyl chlorides | Acetone | Pyridine | N-(6-Chloropyrazin-2-yl)benzenesulfonamides | nih.gov |

Synthesis of Sulfonate Ester Derivatives

Similar to sulfonamide formation, pyrazine-2-sulfonate esters are synthesized via the nucleophilic substitution of pyrazine-2-sulfonyl chloride with alcohols. This reaction typically requires a base, such as pyridine, to scavenge the HCl generated during the reaction. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis.

The general reaction scheme involves the treatment of an alcohol with pyrazine-2-sulfonyl chloride in a suitable solvent in the presence of a base. eurjchem.com This method is widely applicable for the preparation of a variety of sulfonate esters.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrazolotriazines)

Pyrazine derivatives, including those derived from this compound, serve as important precursors for the synthesis of various nitrogen-containing heterocycles. These heterocycles, such as pyrazoles and pyrazolotriazines, are of significant interest due to their diverse biological activities. researchgate.netbeilstein-journals.orgresearchgate.net

One common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, which can be derived from a pyrazine precursor. mdpi.com For example, pyrazolo[3,4-b]pyrazines can be synthesized from 5-aminopyrazole precursors. beilstein-journals.org The synthesis of pyrazolotriazines can be achieved by coupling diazotized aminopyrazoles. researchgate.netnih.gov

The versatility of pyrazine-2-sulfonyl chloride as a precursor is also evident in its use to construct complex heterocyclic systems.

Table 2: Heterocycles Synthesized from Pyrazine Precursors

| Pyrazine Precursor | Reagents | Resulting Heterocycle | Reference |

| 5-Aminopyrazole derivatives | Bielectrophilic moieties | Pyrazoloazines | beilstein-journals.org |

| Diazotized aminopyrazoles | - | Pyrazolotriazines | researchgate.netnih.gov |

| 2-(2-cyanoacetamido)pyrazine | Substituted 2-(arylidene)malononitriles | Pyrazine-pyridone analogues | nih.gov |

| 2-(2-cyanoacetamido)pyrazine | Phenyl isothiocyanate, ethyl bromoacetate/chloroacetone | Substituted pyrazine-thiazoles | nih.gov |

Advanced Coupling Reactions in Pyrazine Derivative Synthesis

Modern synthetic organic chemistry has seen the development of powerful coupling reactions that have been successfully applied to the synthesis of complex pyrazine derivatives. These methods offer high efficiency and selectivity.

Acid-Amine Coupling Approaches

The formation of an amide bond between a pyrazine carboxylic acid and an amine is a fundamental transformation in the synthesis of many biologically relevant pyrazine derivatives. researchgate.netnih.govrsc.orgrjpbcs.com Traditional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. researchgate.netnih.govgoogle.com

More advanced methods utilize coupling reagents to facilitate the direct formation of the amide bond. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), and propylphosphonic anhydride (B1165640) (T3P) are commonly employed. rjpbcs.com For electron-deficient aminopyrazines, a combination of methanesulfonyl chloride and N-methylimidazole has been shown to be an effective coupling system. researchgate.net

A greener approach to pyrazinamide (B1679903) synthesis involves the use of enzymes, such as immobilized Candida antarctica Lipase B (CAL-B), to catalyze the amidation of pyrazine esters. rsc.org This biocatalytic method can be performed in more environmentally friendly solvents. rsc.org

Table 3: Acid-Amine Coupling Reagents for Pyrazine Amide Synthesis

| Coupling Reagent/Method | Substrates | Key Features | Reference |

| Thionyl chloride | Pyrazine carboxylic acid, amines | Forms acid chloride intermediate | researchgate.netnih.govgoogle.com |

| T3P | Substituted pyrazine-2-carboxylic acids, N-heteroarylpiperazines | Efficient coupling reagent | rjpbcs.com |

| Methanesulfonyl chloride/N-methylimidazole | Electron-deficient aminopyrazines, aryl/heteroaryl carboxylic acids | Effective for challenging substrates | researchgate.net |

| Lipozyme® TL IM (enzyme) | Pyrazine esters, amines | Green, biocatalytic method | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and their application to pyrazine chemistry is well-documented. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly powerful tool for forming carbon-carbon bonds on the pyrazine ring. acs.orgnih.govnih.govbohrium.comnih.gov

This methodology has been used to synthesize a variety of substituted pyrazines by coupling chloropyrazines or bromopyrazines with arylboronic acids. acs.orgbohrium.comthieme-connect.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. bohrium.com For instance, novel palladium(II) ONO pincer complexes have shown excellent catalytic activity for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids in an aqueous/toluene medium. bohrium.com Other palladium-catalyzed reactions such as Stille, Negishi, Sonogashira, and Heck couplings have also been successfully applied to functionalize the pyrazine core. rsc.orgacs.orgnih.govthieme-connect.com

Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Rings

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comniscpr.res.insciforum.net This technology has been effectively utilized in the synthesis of various pyrazine derivatives.

Microwave irradiation has been employed for the one-pot synthesis of pyrazine derivatives from pentacyclic triterpenoids. niscpr.res.in It has also been used to facilitate the aminodehalogenation reaction in the preparation of N-alkyl substituted 3-aminopyrazine-2-carboxamides, resulting in improved yields and reduced reaction times. sciforum.net Furthermore, microwave heating has been applied in the synthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries and in palladium-catalyzed cross-coupling reactions to construct complex pyrazine-containing scaffolds. scispace.com A catalyst-free, one-pot synthesis of densely substituted pyrazole-pyrazines has also been developed using microwave irradiation. nih.gov

Table 5: Examples of Microwave-Assisted Synthesis of Pyrazine Derivatives

| Reaction Type | Reactants | Key Advantages | Reference |

| One-pot synthesis | Pentacyclic triterpenoids, reagents to form pyrazine ring | Shorter reaction times | niscpr.res.in |

| Aminodehalogenation | Halogenated pyrazines, amines | Higher yields, shorter reaction times | sciforum.net |

| Multicomponent reaction | Fluorous benzaldehyde, 2-aminopyrazine (B29847), isonitrile | Rapid synthesis of libraries | scispace.com |

| Post-Ugi cascade | Ugi-adducts | Catalyst-free, one-pot synthesis | nih.gov |

Chemo- and Regioselective Functionalization of the Pyrazine Core

The strategic functionalization of the pyrazine core is a cornerstone in the synthesis of complex heterocyclic compounds, including precursors to this compound. The inherent electron-deficient nature of the pyrazine ring, resulting from the presence of two nitrogen atoms, dictates its reactivity and presents unique challenges and opportunities for achieving chemo- and regioselectivity. rsc.orgrsc.org Precise control over the introduction of substituents is paramount, and various methodologies have been developed to functionalize specific positions of the pyrazine nucleus. These methods often rely on directing groups, tailored reagents, and specific reaction conditions to overcome the low reactivity of the ring towards electrophilic substitution and to guide the position of incoming functional groups. rsc.orgcmu.edu

Directed ortho-Metalation (DoM) and Deprotonation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In pyrazine chemistry, where electrophilic substitution is often difficult, DoM provides a reliable alternative. cmu.edu This method involves the use of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to an adjacent position. Due to the inherent electron deficiency of pyrazines, electrophilic halogenation can be unsuccessful, making DoM a critical tool. cmu.edu Research has shown that groups such as tert-butoxycarbonyl-protected amines and neopentyl glycol acetals can serve as effective directing groups for the ortho-lithiation of pyrazine cores. cmu.edu

More recent advancements utilize highly active amide bases, such as lithium or magnesium 2,2,6,6-tetramethylpiperidide (TMP) bases, for regioselective deprotonation. researchgate.netrsc.orgrsc.org The choice of the metalating agent can dramatically influence the site of functionalization. A notable example is the metalation of 6-chloroimidazo[1,2-a]pyrazine, where different TMP-bases lead to a complete switch in regioselectivity. rsc.org

Treatment with TMPMgCl·LiCl results in selective magnesiation at the C3 position. In contrast, using the zinc-based reagent TMP₂Zn·2MgCl₂·2LiCl directs the metalation exclusively to the C5 position. rsc.org This thermodynamically driven regioselectivity switch allows for controlled access to distinct isomers from a single starting material. The resulting organometallic intermediates can be trapped with a variety of electrophiles to install diverse functional groups. rsc.org

Table 1: Regioselective Metalation of 6-chloroimidazo[1,2-a]pyrazine

| Reagent | Position of Metalation | Subsequent Functionalization Product Type | Reference |

|---|---|---|---|

| TMPMgCl·LiCl | C3 | 3,6-disubstituted imidazo[1,2-a]pyrazines | rsc.org |

| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5,6-disubstituted imidazo[1,2-a]pyrazines | rsc.org |

Transition Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a highly efficient and atom-economical method for modifying heterocyclic scaffolds. nih.gov The unique electronic properties of the pyrazine ring have enabled its direct functionalization via C-H activation, bypassing the need for pre-functionalized substrates. rsc.org Palladium-catalyzed reactions are the most developed in this area, allowing for the direct arylation of the pyrazine core with various aryl halides. rsc.orgnih.gov

For instance, direct arylation of the pyrazine ring has been achieved in the total synthesis of certain natural alkaloids, demonstrating regioselective C-H/C-H coupling, albeit sometimes with moderate yields that can be improved by recycling starting materials. rsc.org The scope of these reactions has expanded to include not only aryl halides but also a range of other coupling partners, facilitated by various palladium catalysts and ligands. mdpi.com

Halogenation

Halogenation is a fundamental method for introducing a versatile handle onto the pyrazine ring, which can then be used in subsequent cross-coupling reactions. The regioselectivity of direct halogenation is highly dependent on the electronic nature of existing substituents on the ring.

Directing Group Effects : Activating groups, such as an amino group, can direct electrophilic substitution. For example, in 2-aminopyrazine derivatives, the amino group activates the ring and directs bromination preferentially to the C3-position. Similarly, direct fluorination of 2-aminopyrazines with reagents like Selectfluor has been shown to afford 5-fluoro-2-aminopyrazines with high regioselectivity. sioc-journal.cn

Reagent-Based Selectivity : Modern reagents provide greater control over halogenation. N-chlorosuccinimide (NCS), for example, is used for the selective chlorination of pyrazine rings under milder conditions compared to traditional methods, reducing the formation of side products. The action of phosphoryl chloride on pyrazine N-oxides is another established method, converting pyrazine 1-oxide to 2-chloropyrazine and pyrazine 1,4-dioxide to 2,6-dichloropyrazine. researchgate.net

Cross-Coupling Reactions

For pyrazine rings that have been pre-functionalized (e.g., via halogenation), transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Virtually all major cross-coupling reactions known for standard aromatics have been successfully applied to pyrazine derivatives. rsc.org

Negishi Coupling : The nickel- or palladium-catalyzed Negishi reaction, which couples organozinc reagents with organic halides, is a versatile method in pyrazine chemistry. rsc.org Halogenated pyrazines, such as dichloropyrazines, can be directly metalated and then coupled with various electrophiles. It is also noteworthy that due to the stability of the metalated species, halogenated pyrazines can be used as nucleophilic coupling partners after metalation. rsc.org

Suzuki and Stille Couplings : These palladium-catalyzed reactions are also widely used for the functionalization of chloropyrazines and other halopyrazines, providing access to a broad range of substituted pyrazine products. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Functionalization of Pyrazine Derivatives

| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Direct C-H Arylation | Pyrazine N-oxide | Pd-catalyst | Regioselectively arylated pyrazine | rsc.org |

| Direct C-H Arylation | Thieno[2,3-b]pyrazines | Pd(OAc)₂ | 5-aryl-6-phenylthieno[2,3-b]pyrazines | mdpi.com |

| Negishi Coupling | Dichloropyrazines | TMPMgCl·LiCl / Ni or Pd catalyst | Substituted pyrazines | rsc.org |

| Negishi Coupling | 2-chloro-6-iodopyrazine | Acetylenic zinc reagent / Pd catalyst | 2-alkynyl-6-chloropyrazine | rsc.org |

Activation via N-Oxide Formation

The formation of a pyrazine N-oxide significantly alters the electronic characteristics of the ring, activating it towards both nucleophilic and electrophilic attack. This strategy provides an alternative route for regioselective functionalization. For instance, the addition of Grignard reagents to N-acylpyrazinium salts occurs regioselectively to yield substituted 1,2-dihydropyrazines. beilstein-journals.org This approach leverages the activation by the N-oxide to control the position of nucleophilic addition, providing access to structures that may be difficult to obtain through other methods. beilstein-journals.orgresearchgate.net

Iii. Chemical Reactivity and Transformation Mechanisms of Pyrazine 2 Sulfonic Acid

Intrinsic Reactivity Profile of the Sulfonyl Group

The sulfonyl group (-SO₃H) attached to the pyrazine (B50134) ring exhibits distinct reactivity. The pyrazine core, being an electron-deficient heteroaromatic system, enhances the acidity of the sulfonic acid proton, making it a highly acidic compound. The primary reactivity of the sulfonic acid itself is that of a strong acid and a good leaving group in certain substitution reactions, although direct displacement of the -SO₃H group on an aromatic ring is generally difficult.

For many synthetic applications, the sulfonic acid is converted into a more reactive derivative, most commonly a sulfonyl chloride (-SO₂Cl). This transformation dramatically increases the electrophilicity of the sulfur atom, opening up a wide range of subsequent reactions. The reactivity of this sulfonyl chloride derivative is central to the synthetic utility of pyrazine-2-sulfonic acid.

Nucleophilic Substitution Reactivity at the Sulfonyl Chloride Moiety

The conversion of this compound to pyrazine-2-sulfonyl chloride is a key activation step for a variety of nucleophilic substitution reactions. The resulting pyrazine-2-sulfonyl chloride is a highly reactive electrophile, readily undergoing attack by a wide range of nucleophiles at the sulfur center. This reactivity is the foundation for the synthesis of sulfonamides, sulfonate esters, and other related compounds.

The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

General Reaction Scheme: Pyrazine-SO₂Cl + Nu-H → Pyrazine-SO₂-Nu + HCl

Common nucleophiles employed in these reactions include:

Amines (R-NH₂): to form sulfonamides (Pyrazine-SO₂-NH-R)

Alcohols (R-OH): to form sulfonate esters (Pyrazine-SO₂-O-R)

Water (H₂O): leading to hydrolysis back to the sulfonic acid.

The reaction to form sulfonamides is particularly significant, as this linkage is a key structural motif in many biologically active molecules. For instance, pyrazine-2-sulfonyl chloride can react with various amines to produce a library of pyrazine sulfonamides.

Table 1: Examples of Nucleophilic Substitution Reactions with Pyrazine-2-sulfonyl Chloride Analogs

| Nucleophile | Reagent Example | Product Type | Significance |

| Primary Amine | Aniline | N-Phenylpyrazine-2-sulfonamide | Formation of N-aryl sulfonamides |

| Secondary Amine | Piperidine | 1-(Pyrazine-2-sulfonyl)piperidine | Synthesis of cyclic sulfonamides |

| Alcohol | Methanol (B129727) | Methyl pyrazine-2-sulfonate | Formation of sulfonate esters |

| Phenol | Phenol | Phenyl pyrazine-2-sulfonate | Formation of aryl sulfonate esters |

Reactivity in Cyclization and Heterocycle Formation Pathways

Pyrazine-2-sulfonyl derivatives are valuable precursors in the synthesis of more complex heterocyclic systems. Their reactivity can be harnessed to construct fused-ring structures, which are of interest in medicinal chemistry and materials science.

One common strategy involves using the pyrazine-2-sulfonyl chloride as a building block in reactions with bifunctional nucleophiles. For example, a reaction with a compound containing both an amino group and a hydroxyl group could lead to the formation of a new heterocyclic ring incorporating the pyrazine-SO₂- moiety.

Another pathway involves intramolecular cyclization reactions. If a suitable functional group is present elsewhere on a molecule containing the pyrazine sulfonamide or sulfonate ester, cyclization can be induced to form a fused heterocycle. For example, a strategically placed amino or activated methylene (B1212753) group on a substituent of a pyrazine sulfonamide could undergo an intramolecular condensation to form a new ring fused to the pyrazine core.

While specific examples solely for this compound are not extensively documented in readily available literature, the reactivity patterns of analogous arylsulfonyl chlorides strongly support these potential pathways.

Redox Chemistry and Associated Transformations (e.g., Sulfinic Acid and Sulfonic Acid Formation from Thiols)

The redox chemistry involving the sulfur atom of this compound and its precursors is a critical aspect of its synthesis and potential transformations. The sulfonic acid itself represents the highest oxidation state of sulfur (+6) in this context and is therefore generally resistant to further oxidation.

A primary route for the synthesis of this compound involves the oxidation of a lower-oxidation-state sulfur precursor, most commonly pyrazine-2-thiol (pyrazine-2-thiolate). This transformation proceeds through a series of oxidation steps, potentially involving the intermediate pyrazine-2-sulfinic acid.

Oxidation Pathway: Pyrazine-SH (Thiol, S oxidation state: -2) → [Pyrazine-SOH] (Sulfenic acid) → Pyrazine-SO₂H (Sulfinic acid, S oxidation state: +4) → Pyrazine-SO₃H (Sulfonic acid, S oxidation state: +6)

Strong oxidizing agents are typically required to drive the oxidation all the way to the sulfonic acid. Common reagents for this type of transformation include hydrogen peroxide, potassium permanganate, or nitric acid.

Table 2: Oxidation States of Sulfur in Pyrazine-2-Sulfur Derivatives

| Compound Name | Chemical Formula | Sulfur Oxidation State |

| Pyrazine-2-thiol | C₄H₄N₂S | -2 |

| Pyrazine-2-sulfinic acid | C₄H₄N₂O₂S | +4 |

| This compound | C₄H₄N₂O₃S | +6 |

Conversely, reduction of the sulfonic acid group is a challenging transformation that requires potent reducing agents and is not a commonly employed synthetic route.

Iv. Coordination Chemistry and Supramolecular Assembly Involving Pyrazine 2 Sulfonic Acid

Pyrazine-2-sulfonic Acid as a Versatile Ligand

This compound (H-PZS) is a versatile ligand in the design of coordination polymers and supramolecular networks. scispace.comnih.gov Its ability to coordinate with metal ions through both the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the sulfonate group leads to the formation of fascinating structural topologies. scispace.comtandfonline.com The rigid pyrazine unit provides a predictable structural element, while the C3v symmetry of the sulfonate group allows for flexible coordination modes. scispace.comnih.gov This combination is instrumental in the rational design of complex metal-organic frameworks.

The coordination versatility of this compound is central to its role in constructing metal-organic architectures. The ligand can engage metal centers through its pyrazine nitrogen atoms and the sulfonate oxygen atoms in several ways.

The pyrazine ring typically acts as a bridging ligand, linking two metal centers through its nitrogen atoms. tandfonline.com For instance, in a one-dimensional silver(I) coordination polymer, Ag(I) centers are connected by bridging pyrazine ligands to form a double-chain structure. tandfonline.com In a copper(II) complex, the copper ion is coordinated by four nitrogen atoms from four adjacent pyrazine sulfonate ligands, forming the equatorial plane of a distorted octahedral geometry. scispace.com

The sulfonate group (-SO₃⁻) exhibits more varied and flexible coordination behavior. scispace.comnih.gov While historically considered a poor coordinating group, recent studies have shown its capability to form stable complexes. tandfonline.com The oxygen atoms of the sulfonate group can participate in coordination, often forming weak interactions with metal ions like Ag-O. tandfonline.com In some structures, the sulfonate group's involvement is more pronounced, especially when influenced by the choice of metal ion. A notable example is the use of a "soft-hard" strategy, where a soft alkali metal ion like Na⁺ shows a specific affinity for the hard sulfonate oxygen atoms, resulting in a Na–O-μ₄ bridging pattern. scispace.com In a sodium supramolecular crystal, sodium ions are coordinated by both sulfonate oxygen atoms and a pyrazine nitrogen atom from the ligands, as well as water molecules, creating a distorted octahedral environment. nih.gov

The predictable yet versatile nature of this compound allows for the rational design and synthesis of metal-organic architectures with desired dimensionalities and properties. scispace.comnih.gov Synthetic strategies often employ hydrothermal methods or slow solvent evaporation to facilitate the self-assembly of the ligand and metal ions into crystalline structures. scispace.comnih.govresearchgate.net

A key design principle is the "soft-hard" acid-base (HSAB) concept. scispace.comnih.gov This strategy was successfully used to construct a three-dimensional copper(II) supramolecular structure, [Na₂Cu(P–SO₃)₄]n. scispace.com Here, the "hard" sulfonate oxygen atoms preferentially coordinate to "soft" sodium ions, while the pyrazine nitrogen atoms coordinate to the borderline copper(II) ion. This combination of a flexible bridging pattern from the Na-sulfonate interaction and the rigid structure of the copper-pyrazine framework leads to the formation of an extended 3D network. scispace.com

The inherent rigidity of the pyrazine ring is another crucial factor in structural design. It restricts the possible coordination modes and building blocks during synthesis, contributing to the formation of ordered, extended structures rather than discrete molecules. nih.gov

This compound is an effective ligand for building one-dimensional (1D) coordination polymers. A well-characterized example is the silver(I) polymer, [Ag₂(PZS)₂·H₂O]n. tandfonline.com In this structure, the pyrazine moiety of the PZS ligand bridges two Ag(I) centers. This bridging interaction propagates, creating infinite double-chain structures. These chains are further stabilized by weak Ag-O interactions involving the sulfonate groups. tandfonline.com The formation of such 1D motifs is a common feature in the coordination chemistry of pyrazine and its derivatives. nih.govrsc.orgresearchgate.netrsc.org

Beyond one-dimensional chains, this compound facilitates the construction of higher-dimensional supramolecular networks. These networks are typically assembled through a combination of strong coordination bonds and weaker non-covalent interactions.

For example, the 1D double-chains of the [Ag₂(PZS)₂·H₂O]n polymer are further organized into a two-dimensional (2D) layered arrangement sustained by π-π stacking interactions between parallel pyrazine rings. tandfonline.com These 2D layers are then interconnected by extensive O-H···O and C-H···O hydrogen bonds involving the sulfonate groups and coordinated water molecules, ultimately forming a stable three-dimensional (3D) supramolecular architecture. tandfonline.com

In the [Na₂Cu(PZS)₄]n system, the copper ions are coordinated by pyrazine nitrogen atoms to produce a 2D framework. scispace.com The introduction of sodium ions, which form bonds with the sulfonate oxygen atoms, creates a flexible bridging pattern that links these 2D layers into a robust 3D supramolecular structure. scispace.com Similarly, a sodium-only complex, [Na(PZS)(H₂O)]n, forms a 2D interleaved lattice that is extended into a 3D network through the rotation and stacking of the pyrazine rings between layers. nih.gov

The introduction of ancillary, or co-ligands, into a system with this compound and a metal ion can significantly influence the resulting coordination geometry and the dimensionality of the extended structure. researchgate.net These secondary ligands can compete for coordination sites or act as pillars, linking primary coordination motifs into more complex architectures.

Rational Design and Synthesis of Metal-Organic Architectures

Structural Characterization of Pyrazine Sulfonate Coordination Compounds

Complementary techniques are used to confirm the composition and purity of the synthesized materials. These include:

Elemental Analysis: To verify the empirical formula of the compound. scispace.comnih.govtandfonline.com

Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the coordination of the ligand by observing shifts in the characteristic vibrational frequencies of the pyrazine ring and sulfonate group upon binding to the metal center. scispace.comnih.govtandfonline.com

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compounds and study their decomposition patterns. scispace.comtandfonline.comresearchgate.net

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal X-ray data. scispace.comnih.govtandfonline.com

The table below summarizes the structural data for several coordination compounds synthesized using this compound.

| Compound Formula | Metal Ion(s) | Dimensionality | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| [Ag₂(C₄H₃N₂SO₃)₂·H₂O]n | Ag(I) | 1D Polymer / 3D Supramolecular Network | Monoclinic | P2₁/n | tandfonline.com |

| [Na₂Cu(C₄H₂N₂SO₃)₄]n | Cu(II), Na(I) | 3D Supramolecular Structure | Tetragonal | P4/ncc | scispace.com |

| [Na(C₄H₂N₂SO₃)(H₂O)]n | Na(I) | 3D Supramolecular Network | Orthorhombic | Pbca | nih.gov |

| {[Ag₂(C₁₀H₈N₂)₂][Ag₂(C₄H₂N₂SO₃)₄]·H₂O}n | Ag(I) | Supramolecular Structure | Triclinic | P-1 | researchgate.net |

| {Ag(C₁₃H₁₄N₂)·H₂O}n | Ag(I) | Supramolecular Structure | Monoclinic | P2₁/n | researchgate.net |

Single Crystal X-ray Diffraction Analysis of Coordination Environments

In a sodium-based supramolecular crystal network, [Na(Pyr-SO₃)(H₂O)]n, X-ray diffraction data revealed a distorted octahedral coordination environment for the sodium ions. nih.gov The sodium ions are coordinated by oxygen and nitrogen atoms from the pyrazine-2-sulfonate ligands and oxygen atoms from water molecules. nih.gov Specifically, two sodium ions are chelated by the oxygen atoms of two water molecules, forming a parallelogram-shaped core. nih.gov This structure crystallizes in the Pbca space group. nih.gov

Another example is a three-dimensional copper(II) supramolecular structure, [Na₂Cu(P-SO₃)₄]n, synthesized using a "soft-hard" strategy where P-SO₃H represents this compound. scispace.com Crystal diffraction data indicated that this polymer belongs to the P4/ncc space group. scispace.com In this complex, the copper(II) ion exhibits a distorted octahedral geometry, coordinated by four nitrogen atoms from four adjacent pyrazine sulfonate ligands in the equatorial plane. scispace.com The introduction of the "soft" sodium ion facilitates the formation of a Na–O-μ₄ bridging pattern, where sodium ions bind to the sulfonate oxygen atoms, playing a crucial role in extending the structure into a 3D network. scispace.com

In silver(I)-based supramolecular structures, the coordination environment is influenced by the presence of ancillary ligands. researchgate.net For instance, in {[Ag₂(4,4'-bipy)₂][Ag₂(P-SO₃)₄]·H₂O}n and {Ag(dpp)·H₂O}n (where P-SO₃H is this compound), the single crystal X-ray diffraction data show that the polymers belong to the P-1 and P21/n space groups, respectively. researchgate.net The use of bis(pyridyl) ancillary ligands enhances the rigidity and coordination capability of the pyrazine sulfonate ligand. researchgate.net

The table below summarizes key crystallographic data for selected pyrazine-2-sulfonate coordination polymers.

| Compound | Crystal System | Space Group | Metal Coordination Environment | Key Bond Lengths (Å) |

|---|---|---|---|---|

| [Na(Pyr-SO₃)(H₂O)]n | Orthorhombic | Pbca | Distorted Octahedral Na⁺ | Na1–O4#1: 2.379, Na1–O4: 2.490 |

| [Na₂Cu(P-SO₃)₄]n | Tetragonal | P4/ncc | Distorted Octahedral Cu²⁺ | Data not specified in source |

| {[Ag₂(4,4'-bipy)₂][Ag₂(P-SO₃)₄]·H₂O}n | Triclinic | P-1 | - | Data not specified in source |

| {Ag(dpp)·H₂O}n | Monoclinic | P21/n | - | Data not specified in source |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Extension

Non-covalent interactions are fundamental forces that govern the self-assembly of molecules into well-defined supramolecular architectures. rsc.org In the context of pyrazine-2-sulfonate-based coordination polymers, interactions such as hydrogen bonding and π-π stacking are instrumental in extending lower-dimensional coordination networks into higher-dimensional structures. nih.govresearchgate.netnih.gov

Hydrogen bonding plays a significant role in the structural organization of these polymers. In hydrated coordination polymers, water molecules can act as bridges, connecting different polymer chains or layers through hydrogen bonds. For example, in sulfonic acid functionalized mixed ligand coordination polymers, guest water molecules and sulfonate groups are interconnected through extensive intermolecular hydrogen bonding. acs.orgnih.gov These interactions create pathways for proton transport, which is a key functional property. acs.orgnih.gov In a gallic acid and pyrazine co-crystal, hydrogen bonding between the carboxylic acid groups and with water molecules is a dominant feature of the crystal packing. nih.gov

π-π stacking interactions between the aromatic pyrazine rings also contribute significantly to the stability and dimensionality of the supramolecular structures. rsc.orgrsc.org These interactions occur when the electron-rich π systems of adjacent pyrazine rings overlap. The strength of this stacking can be influenced by factors like hydrogen bonding, which can affect the electron density of the aromatic rings. rsc.org In some iron(II) complexes with pyrazine-carboxylate, π-π stacking interactions between pyrazine and pyridine (B92270) rings lead to the formation of one-dimensional chains. rsc.org Theoretical studies on similar systems, such as N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, have shown that various non-covalent interactions, including C-H···π and π-π stacking, are responsible for the formation of self-assembled dimers and other supramolecular structures. scielo.org.mx The combination of coordination bonds with these weaker, non-covalent forces allows for the construction of complex and robust three-dimensional networks from simpler one- or two-dimensional motifs. nih.govresearchgate.net

Functional Properties of Pyrazine Sulfonate-Based Coordination Polymers (Non-Biological Focus)

The specific arrangement of metal centers and pyrazine-2-sulfonate ligands, along with the presence of non-covalent interaction networks, imparts unique functional properties to the resulting coordination polymers. These material properties are of interest for various technological applications.

Coordination polymers containing sulfonic acid groups are promising candidates for proton-conducting materials. The sulfonic acid moieties can provide a source of protons, while the organized structure of the polymer can facilitate their transport. The proton conductivity is often highly dependent on humidity, as water molecules within the structure can form hydrogen-bonded networks that act as pathways for proton hopping, often described by the Grotthuss mechanism. acs.orgnih.gov

In a series of sulfonic acid group functionalized mixed-ligand coordination polymers, which include pyrazine as a linker, temperature-dependent proton conductivity was observed. acs.orgnih.gov Under 95% relative humidity, these materials exhibited maximum proton conductivities in the range of 10⁻⁵ to 10⁻⁶ S cm⁻¹ at 65 °C. acs.orgnih.gov The activation energies for proton conduction in these systems ranged from 0.35 to 0.54 eV, which is consistent with a Grotthuss-type mechanism where protons are transferred along hydrogen-bonded chains of water molecules and sulfonate groups. acs.orgnih.gov Furthermore, post-synthetic modification of a robust pyrazine-linked covalent organic framework by introducing sulfonic acid groups has been shown to dramatically enhance proton conductivity, reaching values as high as 1.3 × 10⁻³ S cm⁻¹ at 353 K and 98% relative humidity. sciengine.com

| Material | Conductivity (S cm⁻¹) | Conditions | Activation Energy (eV) |

|---|---|---|---|

| Sulfonic Acid Functionalized CPs (with pyrazine) | ~10⁻⁵–10⁻⁶ | 65 °C, 95% RH | 0.35–0.54 |

| PyHATP-1-SO₃H | 1.3 × 10⁻³ | 353 K, 98% RH | Not specified |

The incorporation of pyrazine-2-sulfonate ligands into coordination polymers can lead to materials with interesting photoluminescent properties. The luminescence can originate from the ligand itself (intraligand transitions), from the metal center, or from charge transfer between the metal and the ligand.

A sodium supramolecular crystal network, [Na(Pyr-SO₃)(H₂O)]n, exhibits solid-state fluorescence. nih.gov When excited at a wavelength of 378 nm, this polymer shows a maximum emission peak at 450 nm. nih.gov Interestingly, the fluorescence intensity of the polymer is weaker than that of the free this compound ligand, and the emission maximum is blue-shifted by approximately 80 nm compared to the ligand. nih.gov This change in fluorescent behavior is attributed to the coordination of the Na⁺ ions to the sulfonate group and water molecules, which reduces the degrees of freedom within the molecule and alters the energy levels. nih.gov

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation |

|---|---|---|---|

| This compound ligand | 461 | 530 | - |

| [Na(Pyr-SO₃)(H₂O)]n | 378 | 450 | Blue-shift and quenching compared to ligand |

| [Na₂Cu(P-SO₃)₄]n | - | - | Fluorescence quenching observed |

The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are bridged by the ligands. Pyrazine and its derivatives are known to act as effective mediators of magnetic exchange interactions between metal centers.

While direct studies on the magnetic properties of this compound complexes are not extensively detailed in the provided context, related systems offer valuable insights. For instance, pyrazine-bridged iron(II) sulfonate complexes, such as Fe(pyz)(RSO₃)₂, exhibit interesting magnetic behavior. cdnsciencepub.com One such complex, Fe(pyz)(CF₃SO₃)₂, shows a susceptibility maximum at 4.4 K, which is indicative of antiferromagnetic interactions between the iron(II) centers bridged by the pyrazine ligands. cdnsciencepub.com Analysis of the magnetic data for this two-dimensional S=2 system yielded a magnetic exchange coupling constant (J) of -0.26 cm⁻¹. cdnsciencepub.com

V. Advanced Analytical Characterization Techniques in Academic Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic techniques are utilized to probe different aspects of the molecular structure of Pyrazine-2-sulfonic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹³C NMR (Carbon-13 NMR): Similarly, ¹³C NMR spectroscopy would reveal the chemical environments of the carbon atoms in the pyrazine (B50134) ring. The carbon atom attached to the sulfonic acid group would likely exhibit a distinct chemical shift compared to the other carbon atoms in the ring due to the deshielding effect of the sulfonate group.

*The following table provides hypothetical ¹H and ¹³C NMR data for Pyrazine-

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For a polar, non-volatile compound like this compound, various chromatographic techniques are employed to assess its purity and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for the purity assessment of this compound. Given the compound's high polarity and non-volatility, HPLC, particularly in a reversed-phase mode, offers excellent resolution and quantification. It is highly effective for separating polar sulfonic acid compounds. marquette.edu The purpose of HPLC analysis is to confirm the identity of the compound and provide precise quantitative results. researchgate.net

A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a C18 column is a common choice for the stationary phase, which separates compounds based on their hydrophobicity. azom.com An acidified aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective elution of the polar analyte from the column. azom.com Detection is commonly achieved using a UV detector, as the pyrazine ring possesses a strong chromophore. researchgate.net Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method has largely replaced older techniques like TLC/spectrophotometry for quantifying subsidiary colors and impurities in related compounds due to its superior accuracy and effectiveness. marquette.edu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Stationary phase for separating polar and non-polar compounds. azom.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elutes compounds from the column; acid improves peak shape. azom.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV Spectrophotometer at 270 nm | Detects the pyrazine ring chromophore for quantification. azom.com |

| Injection Volume | 5 µL | Introduces a precise amount of sample into the system. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is not feasible due to its salt-like nature, high polarity, and extremely low volatility. While GC and GC-Mass Spectrometry (GC-MS) are the most widely applied techniques for the characterization of volatile alkylpyrazines found in food and fragrances mdpi.commetu.edu.tr, they are unsuitable for the direct analysis of the sulfonic acid derivative.

To be analyzed by GC, this compound would require a chemical derivatization step. This process would convert the non-volatile sulfonic acid group (-SO₃H) into a more volatile and thermally stable derivative, such as a methyl or butyl ester. nih.gov This approach, however, adds complexity to the sample preparation.

An alternative, though less common for small molecules, is Pyrolysis-Gas Chromatography (Py-GC/MS). This technique involves thermally decomposing the sample at a high temperature in an inert atmosphere, followed by GC-MS analysis of the resulting volatile fragments. This method has been investigated for the quantification of sulfonic acid groups in macromolecular substances. kpi.ua

Table 2: General Suitability of Gas Chromatography for Pyrazine Derivatives

| Compound Type | Suitability for Direct GC Analysis | Rationale |

|---|---|---|

| Alkylpyrazines | High | Volatile and thermally stable. mdpi.com |

| This compound | Very Low | Non-volatile, polar salt; thermal decomposition occurs before vaporization. |

| Derivatized this compound | Moderate to High | Chemical conversion to a volatile ester enables GC analysis. nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. For this compound, TLC is performed on plates coated with a polar adsorbent like silica (B1680970) gel. akjournals.com

The sample is dissolved in a suitable solvent and spotted onto a baseline drawn on the TLC plate. The plate is then placed in a sealed chamber containing a solvent system (eluent), which moves up the plate by capillary action. akjournals.com Due to its high polarity, this compound would require a relatively polar eluent system to achieve migration from the baseline.

Visualization of the separated spots can be achieved through non-destructive or destructive methods.

Non-Destructive Visualization: The pyrazine ring is UV-active, allowing the spot to be seen under a UV lamp (typically at 254 nm) as a dark spot against a fluorescent green background. akjournals.com

Destructive Visualization: The plate can be sprayed with a chemical reagent that reacts to produce a colored spot. A pH indicator stain like bromocresol green would reveal acidic compounds as yellow spots on a blue-green background. Current time information in West Northamptonshire, GB. Alternatively, a general-purpose stain like sulfuric acid followed by heating will char any organic compound, making it visible as a dark spot. akjournals.com

High-Performance Thin-Layer Chromatography (HPTLC) has been successfully used for the analysis of related compounds like pyrazine-2-carboxylic acid derivatives, offering improved resolution and quantification capabilities compared to standard TLC. velp.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). akjournals.com The resulting TGA curve plots mass loss against temperature, revealing decomposition temperatures and information about the composition of the material.

For sulfonated aromatic compounds like this compound, the TGA thermogram typically exhibits a multi-stage degradation pattern. nih.govrsc.org

Initial Weight Loss (below 150 °C): This initial, slight decrease in mass is attributed to the loss of adsorbed water or residual solvent molecules. nih.govrsc.org

Desulfonation (approx. 200–400 °C): The second, more significant weight loss corresponds to the thermal decomposition of the sulfonic acid group, which is cleaved from the aromatic ring, often releasing sulfur dioxide (SO₂). rsc.orgmdpi.com

Main Structure Degradation (above 400 °C): The final stage of weight loss at higher temperatures represents the decomposition and charring of the pyrazine ring and the remaining polymer backbone. nih.govmdpi.com

This analysis is critical for understanding the material's thermal limits. For instance, TGA studies on sulfonated poly(ether amide)s show that desulfonation begins around 250 °C. mdpi.com A study on a polyvinyl pyridinium-based sulfonic acid showed a first stage of weight loss from 200 to 400 °C, attributed to the cleavage of the sulfonic acid groups. mdpi.com

Table 3: Expected Thermal Decomposition Stages for this compound in TGA

| Temperature Range (°C) | Process | Expected Mass Loss |

|---|---|---|

| 50 - 150 | Dehydration | Minor |

| 200 - 400 | Desulfonation (Loss of -SO₃H group) | Significant |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. azom.com This method, often called CHNS analysis, provides a direct way to verify the empirical formula of a compound. velp.com

The procedure involves combusting a small, precisely weighed amount of the sample in a high-temperature, oxygen-rich environment. velp.com The combustion converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by detectors, allowing for the calculation of the original mass percentage of each element. measurlabs.com

The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed molecular formula (C₄H₄N₂O₃S for this compound). A close match, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition, a standard requirement in many scientific journals for the characterization of new substances. nih.gov

Table 4: Elemental Analysis Data for this compound (C₄H₄N₂O₃S)

| Element | Theoretical Mass % | Example Experimental Mass % | Difference (%) |

|---|---|---|---|

| Carbon (C) | 27.27% | 27.15% | -0.12 |

| Hydrogen (H) | 2.29% | 2.35% | +0.06 |

| Nitrogen (N) | 15.90% | 15.78% | -0.12 |

| Sulfur (S) | 18.20% | 18.31% | +0.11 |

| Oxygen (O) | 27.24% | (by difference) | - |

Specialized Techniques for Quantitative Sulfonation Analysis

Beyond standard characterization, several specialized techniques can be employed to specifically quantify the degree of sulfonation or the concentration of sulfonic acid groups.

Acid-Base Titration: This is a classical and reliable method for quantifying acidic functional groups. The sample containing this compound is dissolved in a suitable solvent (often nonaqueous for organic acids) and titrated with a standardized strong base, such as sodium hydroxide. kemesta.fi The endpoint, which indicates the complete neutralization of the sulfonic acid protons, can be detected potentiometrically. For mixtures containing different acidic groups (e.g., carboxylic vs. sulfonic acids), conductometric or potentiometric titrations can sometimes resolve the different endpoints, as sulfonic acids are significantly stronger than carboxylic acids. kemesta.firesearchgate.net

UV-Visible Spectroscopy: This technique can be used for kinetic studies of sulfonation reactions. kpi.ua As the sulfonation of an aromatic ring progresses, it can cause a shift in the absorption bands in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the sulfonated product, the rate and extent of the reaction can be determined. kpi.ua

Ion Chromatography: This method is highly effective for separating and quantifying ions and polar molecules. It can be used to determine the concentration of sulfonate anions in a solution, providing a direct measure of the compound's concentration or the degree of sulfonation in a mixture.

X-ray Fluorescence (XRF) Spectroscopy: This technique measures the elemental composition of a material by detecting the characteristic X-rays emitted from a sample that has been excited by an X-ray source. Since it can directly quantify elemental sulfur, XRF has been developed as a method to measure the distribution and degree of sulfonation in materials like chemically treated wood pulp. acs.org

Titrimetric Methods (Titration, Back Titration)

Titrimetric analysis, a cornerstone of quantitative chemistry, can be adapted for the characterization of this compound. Given its structure, which incorporates both a strongly acidic sulfonic acid group and a weakly basic pyrazine ring, potentiometric acid-base titration is a particularly insightful technique.

In a typical analysis, a solution of this compound in a suitable solvent, such as deionized water or a non-aqueous medium like methanol, is titrated with a standardized strong base, for instance, sodium hydroxide. antpedia.com The progress of the neutralization reaction is monitored using a pH electrode, and the resulting data is plotted as pH versus the volume of titrant added.

Due to the presence of two distinct ionizable groups, the titration curve for this compound would be expected to exhibit two inflection points, or endpoints. The first endpoint corresponds to the neutralization of the highly acidic sulfonic acid proton. The second, less defined endpoint, relates to the protonation of the nitrogen atom in the pyrazine ring. The pKa values for both the acidic and basic functionalities can be determined from this curve, often with the aid of derivative plots or more advanced mathematical treatments like difference plots, which are useful for analyzing multiprotic systems. acs.org

Table 1: Hypothetical Potentiometric Titration Data for this compound

| Titrant Volume (mL) | pH |

| 0.00 | 1.50 |

| 2.50 | 1.85 |

| 5.00 | 2.50 |

| 7.50 | 4.00 |

| 10.00 | 7.00 |

| 12.50 | 9.50 |

| 15.00 | 10.85 |

| 17.50 | 11.50 |

| 20.00 | 12.00 |

This interactive table illustrates the expected change in pH during the titration of a 0.1 M solution of this compound with 0.1 M NaOH.

Back titration could be employed in scenarios where the reaction kinetics are slow or when the endpoint is not sharp. In this approach, a known excess of a strong base would be added to the this compound solution, ensuring complete neutralization. The unreacted base is then titrated with a standard solution of a strong acid. The difference between the initial amount of base added and the amount remaining gives the quantity of base that reacted with the this compound, from which its concentration can be calculated.

Ion Beam Analysis (e.g., Rutherford Backscattering, Particle Induced X-ray Emission)

Ion beam analysis (IBA) techniques are powerful, non-destructive methods primarily used in materials science for elemental analysis and depth profiling. irb.hracs.org While not conventional for the routine analysis of a simple organic molecule, they could be applied in specific research contexts, such as studying the compound's interaction with surfaces or its distribution within a thin film.

Particle-Induced X-ray Emission (PIXE)

PIXE is a highly sensitive technique for determining the elemental composition of a sample. wikipedia.orgmeasurlabs.com In a hypothetical PIXE analysis of this compound, the sample would be bombarded with a high-energy ion beam, typically protons. irb.hr This bombardment causes the ejection of inner-shell electrons from the atoms in the sample. As outer-shell electrons fill these vacancies, characteristic X-rays are emitted. The energy of these X-rays is unique to each element, allowing for their identification. irb.hrmdpi.com

For this compound (C₄H₄N₂O₃S), a PIXE spectrum would show distinct peaks corresponding to the constituent elements, with a particularly strong signal for sulfur due to its relatively high atomic number compared to the other non-hydrogen elements in the molecule. This would allow for the precise quantification of sulfur content in a sample.

Rutherford Backscattering Spectrometry (RBS)

RBS is an analytical technique used to determine the structure and composition of materials by measuring the backscattering of a beam of high-energy ions. taylorandfrancis.comtoray-research.co.jp When a beam of ions, such as alpha particles, is directed at a sample, a small fraction of these ions will elastically scatter from the nuclei of the atoms in the sample. azom.com The energy of the backscattered ions is dependent on the mass of the target atom.

In the context of this compound, RBS could be used to analyze a thin film of the compound deposited on a substrate. The resulting energy spectrum of the backscattered ions would provide information on the elemental composition and the thickness of the film. azom.comlibretexts.org When used in conjunction with PIXE, RBS can help to provide a more complete picture of the elemental distribution, including lighter elements. irb.hr

Table 2: Illustrative Elemental Data from Ion Beam Analysis of this compound

| Element | Technique | Expected Outcome |

| Sulfur (S) | PIXE | A sharp, characteristic X-ray peak allowing for sensitive quantification. |

| Nitrogen (N) | PIXE/RBS | Detectable, though with lower sensitivity in PIXE compared to heavier elements. |

| Oxygen (O) | PIXE/RBS | Detectable, providing stoichiometric information. |

| Carbon (C) | RBS | Signal would contribute to the overall spectrum, aiding in film characterization. |

This interactive table summarizes the type of information that could be obtained from the ion beam analysis of this compound.

Vi. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Pyrazine-2-sulfonic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling its electronic characteristics and geometric parameters.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structures of pyrazine (B50134) and its derivatives. researchgate.net DFT calculations, particularly using functionals like B3LYP and M06-2X, have proven effective in optimizing molecular geometries and describing electronic properties. researchgate.netbendola.com For pyrazine-containing systems, DFT has been employed to study the polarization of π-electron density that occurs upon coordination to metal ions, a phenomenon that enhances the π-acidity of the pyrazine ring. bendola.com In studies of pyrazine adsorption on surfaces, DFT calculations have shown that molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can undergo significant energy shifts, indicating electronic interaction with the substrate. aps.org These applications demonstrate the utility of DFT in predicting the reactivity and interaction capabilities of molecules like this compound.

The Hartree-Fock (HF) ab initio method is another foundational technique used in the theoretical study of pyrazine derivatives. researchgate.nettubitak.gov.tr For instance, the vibrational frequencies and molecular geometry of substituted amides of pyrazine-2-carboxylic acid have been computed using the HF level of theory with the 6-31G* basis set. tubitak.gov.trorientjchem.org Such calculations allow for a comparison between computed and experimental spectroscopic data. tubitak.gov.tr HF methodologies have been used to analyze how substitutions on the pyrazine ring affect its geometry, revealing changes in carbon-nitrogen and carbon-carbon bond lengths compared to the parent pyrazine molecule. tubitak.gov.trorientjchem.org While HF methods are known to have systematic errors due to the neglect of electron correlation, scaling factors can be applied to improve the accuracy of calculated vibrational wavenumbers. orientjchem.org

The electronic properties of a molecule are crucial determinants of its chemical behavior. Quantum chemical calculations are used to predict these key parameters. The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). mdpi.com The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. mdpi.com

For the parent pyrazine molecule, which is symmetrical, the calculated dipole moment is zero. nist.gov However, the addition of a sulfonic acid group at the 2-position breaks this symmetry, resulting in a non-zero dipole moment for this compound. Theoretical calculations provide precise values for these properties, offering insights that complement experimental findings.

Table 1: Calculated and Experimental Electronic Properties of Pyrazine

| Property | Value | Type |

|---|---|---|

| Ionization Energy | 9.000 eV | Calculated |

| Vertical Ionization Energy | 9.630 eV | Calculated |

| Electron Affinity | -0.400 eV | Calculated |

| Dipole Moment | 0.000 Debye | Experimental nist.gov |

Data sourced from NIST Chemistry WebBook for Pyrazine (C4H4N2). nist.gov

Theoretical calculations provide precise information on the three-dimensional structure of molecules. The pyrazine ring is known for its planar and rigid structure. nih.gov Computational methods like DFT and HF can optimize the molecular geometry to find the most stable conformation, yielding data on bond lengths and angles. researchgate.net Experimental data for the parent pyrazine molecule provide a baseline for comparison. nist.gov In coordination complexes, such as those involving this compound, the bond lengths and angles can be significantly altered. For example, in a sodium supramolecular crystal network, the Na–O bond lengths between the sodium ion and the oxygen atoms of the sulfonate group and water molecules have been determined through X-ray diffraction. nih.gov

Table 2: Experimental Geometric Parameters for Pyrazine

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-H | 1.083 Å |

| Bond Length | C-N | 1.338 Å |

| Bond Length | C-C | 1.397 Å |

| Bond Angle | C-N-C | 115.65° |

| Bond Angle | H-C-C | 119.96° |

| Bond Angle | C-C-N | 122.175° |

Data sourced from NIST Chemistry WebBook. nist.gov

Table 3: Selected Bond Lengths in a Sodium Pyrazine Sulfonate Complex

| Bond | Length (Å) |

|---|---|

| Na1–O4#1 | 2.379 |

| Na1–O4 | 2.490 |

Data from a study on a sodium supramolecular crystal network of pyrazine sulfonic acid. nih.gov

Molecular Modeling and Interaction Studies

Beyond the properties of the isolated molecule, computational modeling is essential for understanding how this compound interacts with its environment, particularly in the context of coordination chemistry.

This compound is a versatile ligand in coordination chemistry. The pyrazine ring's nitrogen atoms and the sulfonate group's oxygen atoms provide multiple coordination sites. nih.govnih.gov The sulfonic acid group exhibits flexible coordination modes, allowing it to coordinate with metal ions to form varied and high-dimensional supramolecular structures. nih.govnih.gov

Molecular modeling and experimental studies have elucidated the interaction of this compound with metal ions like copper(II) and sodium. In a 3D supramolecular structure, [Na₂Cu(P–SO₃)₄]n, the pyrazine sulfonic acid ligand coordinates with copper ions, while softer sodium ions interact specifically with the oxygen atoms of the sulfonate group, forming a Na–O bridging pattern that extends the structure. nih.gov Similarly, in a sodium supramolecular network, [Na(Pyr-SO₃)(H₂O)]n, the sodium ions are coordinated by both oxygen and nitrogen atoms from the ligands, resulting in a distorted octahedral configuration. nih.gov These studies highlight the crucial role of both the pyrazine and sulfonate moieties in dictating the architecture and stability of coordination polymers. nih.govnih.gov

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations are pivotal in understanding the three-dimensional structure and dynamic behavior of pyrazine derivatives. These computational techniques allow researchers to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them.

Molecular dynamics simulations, in particular, provide a temporal dimension to the analysis, illustrating how the molecule behaves over time at the atomic level. This can reveal important information about molecular flexibility, solvent interactions, and the accessibility of different functional groups. For a molecule like this compound, these simulations can elucidate the orientation of the sulfonic acid group relative to the pyrazine ring and how this might be influenced by the surrounding environment.

Table 1: Illustrative Conformational Energy Profile for a Substituted Pyrazine

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 2.5 | 10 |

| 2 | 60 | 0.0 | 75 |

| 3 | 120 | 1.8 | 15 |

Note: This table is illustrative and provides representative data for a generic substituted pyrazine to demonstrate the type of information obtained from conformational analysis.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are fundamental in establishing correlations between the chemical structure of pyrazine derivatives and their resulting biological activities or physicochemical properties. semanticscholar.orgnih.gov By employing computational methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular descriptors. semanticscholar.orgnih.gov

These descriptors, which include electronic properties (like HOMO-LUMO energy gaps), steric factors, and hydrophobic characteristics, are then statistically correlated with experimental data. semanticscholar.org For instance, the electronic structure and the effect of different substituents on the pyrazine ring can significantly influence the molecule's reactivity and interaction with biological targets. semanticscholar.org Such studies have been applied to various pyrazine derivatives to understand their potential as therapeutic agents. nih.govnih.gov The insights gained from these computational models are invaluable for predicting the activity of novel pyrazine compounds and for designing molecules with enhanced properties. semanticscholar.orgnih.gov

Table 2: Key Molecular Descriptors for a Series of Pyrazine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP |

| Pyrazine | -6.89 | -0.54 | 0.00 | -0.21 |

| 2-Methylpyrazine | -6.75 | -0.48 | 0.85 | 0.24 |

| 2-Chloropyrazine (B57796) | -7.12 | -0.89 | 1.87 | 0.35 |

| 2-Aminopyrazine (B29847) | -6.50 | -0.30 | 1.54 | -0.38 |

Note: This table contains representative data for illustrative purposes.

Development of Computational Protocols for Pyrazine Derivatives

The advancement of computational chemistry has led to the development of specialized protocols for studying pyrazine derivatives. mdpi.comnih.gov These protocols often involve a combination of different theoretical methods to achieve a balance between computational cost and accuracy. For example, a typical workflow might begin with a conformational search using a computationally less expensive method, followed by geometry optimization and frequency calculations at a higher level of theory, such as DFT with a suitable basis set. mdpi.com

These established computational procedures are crucial for systematically investigating large libraries of pyrazine derivatives, enabling the screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov The continuous refinement of these protocols, including the incorporation of new theoretical models and algorithms, enhances their predictive power and their utility in the drug discovery and materials science fields.

Vii. Applications of Pyrazine 2 Sulfonic Acid and Its Derivatives in Non Clinical Fields

Materials Science Applications

The unique chemical properties of pyrazine-2-sulfonic acid and its derivatives make them valuable building blocks in the development of advanced materials. Their applications span from polymers and ionic liquids to catalysts and lubricants.

Sulfonated polymers and ionic liquids are classes of materials with significant potential in various technological fields. The incorporation of this compound moieties can enhance their properties and performance.

Sulfonated Polymers:

The process of sulfonation introduces sulfonic acid (–SO₃H) groups into a polymer structure. researchgate.netmdpi.com This modification can dramatically alter the polymer's properties, making it suitable for applications such as fuel cells and biomedical devices. researchgate.netmdpi.com The presence of the pyrazine (B50134) ring, a nitrogen-containing heterocycle, can further influence the polymer's characteristics. For instance, a nanostructured organosalt based on sulfonic acid functionalized pyrazinium, {[H-pyrazine–SO3H]Cl2}, has been synthesized and characterized. core.ac.uk This material demonstrated high crystallinity and an average nanoparticle size of 50 nm. core.ac.uk

The sulfonation of polymers can be achieved through post-sulfonation, where the finished polymer is treated with a sulfonating agent like sulfuric acid. researchgate.net The selection of aromatic polymers with electron-donating substituents is often preferred as it facilitates the sulfonation reaction. researchgate.net The incorporation of sulfonic acid groups has been shown to be effective in inducing the nucleation of apatite, a key component of bone, on the surface of various polymers, suggesting potential for creating biomimetic materials for bone tissue engineering. nih.gov

Ionic Liquids:

Ionic liquids (ILs) are salts that are liquid at or below 100°C, and they have gained attention as green solvents and catalysts due to their unique properties like low volatility and high thermal stability. nih.govsharif.edu Brønsted acidic ionic liquids, which possess a proton-donating acidic group, are of particular interest as they can replace traditional mineral acids in various chemical reactions. nih.govacs.org

This compound can be a component of such ionic liquids. For example, pyrazinium di(hydrogen sulfate) has been characterized as a Brønsted acidic ionic liquid. sharif.edu These acidic ionic liquids, with an alkane sulfonic acid group tethered to the cation, have proven to be effective solvent/catalysts for reactions like Fischer esterification and alcohol dehydrodimerization. acs.org The synthesis of these ionic liquids often involves the reaction of a precursor with an acid like sulfuric acid or p-toluenesulfonic acid. acs.org

Furthermore, ionic liquids functionalized with sulfonic acid have been immobilized on supports like chitosan (B1678972) to create heterogeneous catalysts. nih.gov A novel chitosan-immobilized ionic liquid, [DSIM][AlCl3]x–@CS, was synthesized and used to catalyze the formation of pyrazine derivatives. nih.gov This approach combines the advantages of ionic liquids with the ease of separation offered by heterogeneous catalysis. nih.gov

Table 1: Examples of Sulfonated Polymers and Ionic Liquids Incorporating Pyrazine Moieties

| Compound/Material | Description | Potential Application | Reference(s) |

|---|---|---|---|

| {[H-pyrazine–SO3H]Cl2} | A nanostructured organosalt based on sulfonic acid functionalized pyrazinium. | Organocatalysis | core.ac.uk |

| Pyrazinium di(hydrogen sulfate) | A Brønsted acidic ionic liquid. | Homogeneous catalyst in organic transformations. | sharif.edu |

| [DSIM][AlCl3]x–@CS | A chitosan-immobilized ionic liquid containing a sulfonic acid group. | Heterogeneous catalyst for pyrazine synthesis. | nih.gov |

| Sulfonated Polystyrene (SPS) fibers | Polystyrene fibers modified by sulfonation with sulfuric acid. | Advanced material with potential in various fields. | researchgate.net |